2-Norbornanemethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZHVLJBQTGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931997 | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14370-50-4 | |
| Record name | Bicyclo[2.2.1]heptane-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Norbornanemethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornanemethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Norbornane Scaffold in Contemporary Organic Chemistry Research
The norbornane (B1196662) framework, chemically known as bicyclo[2.2.1]heptane, is a rigid and sterically demanding structure that has captivated chemists for decades. rsc.org Its significance stems from several key characteristics:
Conformational Rigidity: Unlike flexible acyclic or monocyclic systems, the norbornane skeleton is conformationally locked. This rigidity provides a predictable and well-defined three-dimensional arrangement for substituents, which is invaluable for studying reaction mechanisms, stereochemistry, and structure-activity relationships. rsc.org This preorganized framework is a cornerstone in fields like medicinal chemistry and asymmetric synthesis. rsc.org
Unique Reactivity: The strained nature of the bicyclic system, particularly in its unsaturated form, norbornene, imparts high reactivity. researchgate.net The double bond in norbornene is highly strained and readily undergoes a variety of reactions, making it a versatile starting material for complex molecular architectures. researchgate.netnih.gov
Versatile Synthetic Platform: The Diels-Alder reaction, a Nobel Prize-winning discovery, provides a straightforward and efficient method for constructing the norbornane scaffold. rsc.org This accessibility, coupled with the ability to introduce a wide array of functional groups, makes norbornane derivatives powerful building blocks in organic synthesis. researchgate.net They serve as precursors for polymers, ligands for catalysis, and biologically active molecules.
The applications of the norbornane scaffold are diverse, ranging from the synthesis of high-performance polymers with exceptional thermal and mechanical properties to the development of novel materials for gas separation and microelectronics. tandfonline.comontosight.aiaip.org
Overview of Amine Functionality in Norbornane Derivatives
The introduction of an amine functionality onto the norbornane (B1196662) scaffold, as seen in 2-norbornanemethylamine, significantly broadens its chemical utility. The amine group, with its basic lone pair of electrons and hydrogen-bonding capabilities, imparts a range of valuable properties. ontosight.ai
Amine-functionalized norbornanes are crucial intermediates in the synthesis of more complex molecules. ontosight.ai They can participate in a wide array of chemical transformations, including amidation, alkylation, and the formation of metal complexes. ontosight.airesearchgate.net This reactivity allows for the construction of diverse molecular libraries for various applications.
In materials science, the amine group plays a pivotal role. For instance, polymers derived from amine-functionalized norbornenes can exhibit properties analogous to chitosan, a naturally occurring polysaccharide, making them promising candidates for biomaterials and drug delivery systems. The presence of polar amine groups can also enhance the properties of polymers for applications such as membrane gas separation. norbornene.ru Furthermore, these amines can serve as ligands in catalysis, influencing the activity and selectivity of metal-catalyzed reactions. researchgate.netmdpi.com Palladium/norbornene catalysis, for example, has been developed for the ortho-amination of aryl halides, a reaction of significant importance in the synthesis of pharmaceuticals and agrochemicals. nih.gov
Scope of Academic Inquiry into 2 Norbornanemethylamine Systems
Precursor Design and Strategic Synthesis of Norbornane Intermediates
The foundation for synthesizing this compound lies in the effective preparation of norbornane-based precursors. These intermediates provide the essential bicyclic scaffold that can be subsequently functionalized to introduce the desired aminomethyl group.
Diels-Alder Cycloaddition Routes to Norbornene Scaffolds
The Diels-Alder reaction is a cornerstone in the synthesis of norbornene derivatives. researchgate.netsorbonne-universite.fr This powerful cycloaddition reaction typically involves the reaction of cyclopentadiene with a suitable dienophile to construct the characteristic bicyclic system of norbornene. researchgate.netsorbonne-universite.frscientific.net The reaction is known for its high atom economy and stereoselectivity, often favoring the formation of the endo isomer. sorbonne-universite.frmdpi.com
Mechanochemical methods, such as ball milling, have been employed to carry out these cycloadditions under solvent-free conditions, offering a green and efficient alternative to traditional solvent-based approaches. sorbonne-universite.fr These solvent-free methods can lead to quantitative yields of the desired norbornene adducts in a short reaction time. sorbonne-universite.fr The choice of dienophile is critical as it introduces the initial functionality that will be later transformed into the aminomethyl group. For instance, α-olefins containing electron-withdrawing groups like nitriles can be used as dienophiles. researchgate.net
The reaction kinetics of the Diels-Alder reaction for producing norbornene monomers have been studied, considering factors like the equilibrium between dicyclopentadiene (B1670491) and cyclopentadiene. acs.org The use of sustainable media, such as bio-based solvents and supercritical carbon dioxide, has also been explored to enhance the environmental friendliness of the synthesis. mdpi.com
Functionalization of Norbornene and Norbornane Precursors
Once the norbornene scaffold is in place, further functionalization is necessary to introduce the precursor to the amine group. This can involve a variety of chemical transformations. For example, palladium-catalyzed reactions are utilized to form crucial carbon-nitrogen bonds. nih.gov The Catellani reaction, a palladium/norbornene-catalyzed process, allows for the selective functionalization at both the ortho and ipso positions of aryl halides, demonstrating the versatility of norbornene in directing complex bond formations. researchgate.net
The rigid bicyclic structure of norbornane imparts unique steric and electronic properties that can be leveraged in subsequent reactions. Functional groups can be introduced through various means, including the use of Grignard reagents or through palladium-catalyzed amination. nih.gov For instance, a palladium/norbornene cooperative catalysis strategy has been developed for multicomponent polymerization, enabling the in situ installation of amine side chains via C-H activation. nih.gov This highlights the advanced strategies available for incorporating nitrogen-containing functionalities into the norbornane framework.
Amination Strategies for this compound Synthesis
With a suitably functionalized norbornane precursor in hand, the final step involves the introduction of the amine functionality. Several key strategies are employed to achieve this transformation efficiently and with high selectivity.
Reductive Amination Protocols
Reductive amination is a widely used and versatile method for the synthesis of amines. researchgate.netwikipedia.org This process typically involves the reaction of a norbornane-derived aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.nettminehan.com The reaction proceeds through an imine intermediate which is then reduced to the final amine. wikipedia.org Common reducing agents include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. wikipedia.orgresearchgate.net
One-pot procedures that combine the ozonolysis of an alkene precursor to a carbonyl compound followed by reductive amination offer a streamlined approach to amine synthesis. unl.edu For instance, reacting a norbornane-derived ketone with methylamine (B109427) under catalytic hydrogenation conditions (e.g., H₂/Pd-C) can yield this compound, although the rigid structure of norbornane can sometimes impact the reaction's efficiency due to steric hindrance.
| Aldehyde/Ketone Precursor | Amine Source | Reducing Agent | Catalyst | Product | Reference |
| Norbornane-2-carboxaldehyde | Ammonia (B1221849) | Hydrogen | Palladium on Carbon (Pd/C) | This compound | |
| Norbornanone | Methylamine | Hydrogen | Palladium on Carbon (Pd/C) | N-Methyl-2-norbornanamine | |
| Ferrocenylpyrazole-carboxaldehydes | Tetraphenylporphyrinamine | Sodium triacetoxyborohydride | - | Ferrocene-modified porphyrins | researchgate.net |
Direct Alkylation of Amines with Norbornyl Halides
The direct alkylation of amines with norbornyl halides represents another route to this compound and its derivatives. ontosight.ai This SN2 reaction involves the nucleophilic attack of an amine on an alkyl halide. libretexts.orgucalgary.ca However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. tminehan.comlibretexts.org
To favor mono-alkylation, a large excess of the amine can be used. tminehan.com The rigid and strained bicyclic system of norbornane can also lead to competing elimination reactions. The Gabriel synthesis offers a more controlled alternative for preparing primary amines by using potassium phthalimide (B116566) to alkylate a norbornyl halide, followed by hydrazinolysis to release the primary amine.
| Norbornyl Halide | Amine | Conditions | Product | Challenges | Reference |
| 2-Bromonorbornane | Ammonia | Excess ammonia | 2-Norbornanamine | Over-alkylation | tminehan.com |
| exo-2-Norbornyl bromide | Picolylamine | - | N-(2-Norbornyl)picolylamine | Potential for rearrangements | core.ac.uk |
| Norbornane bromomethyl derivatives | Potassium phthalimide, then hydrazine (B178648) | Gabriel Synthesis | This compound | Multi-step process |
Conversion of Norbornane Nitriles to Amines (e.g., hydrogenation of dicarbonitriles)
The reduction of nitriles offers a direct pathway to primary amines. bme.hu Norbornane dicarbonitriles can be hydrogenated to produce the corresponding diamines. google.com This process is typically carried out in the presence of a metal catalyst, such as cobalt, nickel, or platinum, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. bme.hugoogle.com
The hydrogenation of nitriles is a significant industrial process for amine synthesis. bme.hu Research has focused on developing highly selective and reusable catalysts, including carbon-coated nickel-based catalysts, to improve the sustainability of the process. rsc.org The reaction conditions, such as temperature, pressure, and the choice of catalyst and solvent, play a crucial role in achieving high yields and selectivity for the desired primary amine. google.comepo.orgresearchgate.net For instance, a patented process describes the hydrogenation of norbornane dicarbonitriles using a Raney cobalt catalyst in the presence of water and ammonia, achieving high conversions and yields of norbornane dimethylene amines. google.com
| Nitrile Precursor | Catalyst | Conditions | Product | Yield | Reference |
| Norbornane dicarbonitrile | Raney cobalt | H₂, Ammonia, Water, 100-140°C | Norbornane dimethylene amine | 90.7-96.2% | google.com |
| Norbornane dicarbonitrile | Nickel catalyst | H₂, Ammonia | Norbornane dimethylene amine | - | google.com |
| Aromatic nitriles | Palladium on carbon | Ammonium formate | Primary aromatic amines | 51-98% | bme.hu |
| Isophthalonitrile | K-NiCo/Al₂O₃ | H₂, 80°C, 60 bar | m-Xylylenediamine | 99.9% selectivity | bme.hu |
Stereoselective and Enantioselective Synthesis of Chiral this compound
The creation of a specific stereoisomer of a chiral molecule is paramount in fields such as medicinal chemistry and materials science, where biological activity or material properties are often dependent on the precise three-dimensional arrangement of atoms. sigmaaldrich.comresearchgate.net Enantioselective synthesis refers to a chemical reaction or sequence that preferentially forms one enantiomer over the other. researchgate.net For the norbornane skeleton, the primary method for establishing chirality is the asymmetric Diels-Alder reaction, a powerful [4+2] cycloaddition that can create up to four chiral centers in a single step. chemrxiv.orgyoutube.com This reaction typically involves cyclopentadiene as the diene and a substituted alkene as the dienophile. chemrxiv.orgkhanacademy.org The control of stereochemistry in this key step is achieved through two main strategies: the use of chiral catalysts and the temporary incorporation of chiral auxiliaries.
Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis, where a small, substoichiometric amount of a chiral catalyst can generate large quantities of a chirally enriched product. In the context of synthesizing the chiral norbornane framework, Lewis acid catalysis is frequently employed to promote and control the stereochemical outcome of the Diels-Alder reaction. chemrxiv.orgnih.gov
The choice of Lewis acid can significantly influence both the reaction rate and the degree of diastereoselectivity. csic.es For instance, in the Diels-Alder reaction of cyclopentadiene with dienophiles attached to chiral auxiliaries, various Lewis acids such as aluminum chloride (AlCl₃), diethylaluminum chloride (Et₂AlCl), ethylaluminum dichloride (EtAlCl₂), and titanium tetrachloride (TiCl₄) are used to chelate the dienophile, creating a rigid, chiral environment that blocks one face from the approaching diene. nih.govcsic.esconicet.gov.ar In some cases, the choice of Lewis acid can even cause a complete reversal of stereoselectivity. conicet.gov.ar
While much of the catalytic focus has been on establishing the chiral norbornane ring system, palladium/norbornene (Pd/NBE) cooperative catalysis has emerged as a powerful tool for other functionalizations, demonstrating the versatility of the norbornene scaffold in catalytic processes. nih.govchemrxiv.org Furthermore, Pd(II)-catalyzed C-H activation, guided by chiral ligands like L-pyroglutamic acid, has been successfully used to synthesize axially chiral anilides, showcasing a pathway for creating other types of stereocenters with high enantioselectivity (up to >99% ee). nih.gov These catalytic principles form the foundation for developing direct, enantioselective methods for the synthesis of this compound and its derivatives.
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.comresearchgate.netnih.gov After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is highly effective and widely applied in the asymmetric Diels-Alder reaction to produce chiral norbornene precursors.
One of the most powerful and frequently used auxiliaries is Oppolzer's camphorsultam. wikipedia.orgresearchgate.net When N-acryloyl-camphorsultam is reacted with cyclopentadiene in the presence of a Lewis acid, it yields the corresponding norbornene cycloadduct with a very high degree of diastereoselectivity. chemrxiv.orgresearchgate.net The rigid, C₂-symmetric structure of the sultam effectively shields one face of the double bond, forcing the cyclopentadiene to attack from the less hindered side. harvard.edu
Other notable chiral auxiliaries have also proven effective:
D-Pantolactone: This readily available, practical chiral auxiliary is used in Lewis acid-catalyzed Diels-Alder reactions to achieve high levels of stereocontrol. sciencegate.app
Levoglucosenone Derivatives: Derived from the pyrolysis of cellulose, these carbohydrate-based auxiliaries provide good diastereomeric excess in Diels-Alder reactions. conicet.gov.ar
cis-1-Arylsulfonamido-2-indanols: These auxiliaries, prepared from commercially available aminoindanol, are highly efficient in Lewis acid-promoted Diels-Alder reactions, providing excellent endo-selectivity and high diastereoselectivity, leading to enantiomeric excesses (ee) up to 91.5%. nih.gov
Natural Amino Acids: While readily available, derivatives like N-acryloyl-L-phenylalanine methyl ester have been tested with more modest success, showing that the effectiveness of an auxiliary is highly dependent on its structure and the reaction conditions. csic.escdnsciencepub.com
The initial product of these reactions is typically a chiral N-acyl sultam or ester derivative of 5-norbornene-2-carboxylic acid. This intermediate can then be transformed into the target this compound through standard functional group manipulations, such as reduction of the amide or a derivative thereof.
Multi-Component Reactions in this compound Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates atoms from all starting materials. organic-chemistry.orgacs.org This approach offers significant advantages over traditional linear syntheses by reducing the number of steps, minimizing waste, and allowing for the rapid generation of molecular complexity. organic-chemistry.org In the context of norbornane chemistry, nickel-catalyzed MCRs involving norbornene, an aldimine, butadiene, and dimethylzinc (B1204448) have been developed to produce complex homoallylamines. clockss.orgresearchgate.net
The Mannich reaction is a classic three-component reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group or other electron-withdrawing group. organic-chemistry.orgtaylorandfrancis.com The reaction typically uses an amine, an aldehyde (often formaldehyde), and a C-H acidic compound. taylorandfrancis.com This method has been successfully applied to the synthesis of norbornene-containing Mannich bases.
In a representative synthesis, norbornenylmethanol serves as the C-H acidic component, reacting with a secondary amine (such as piperidine (B6355638) or morpholine) and an aldehyde (like formaldehyde (B43269) or benzaldehyde). ppor.azppor.azresearchgate.net The reaction proceeds through the initial formation of an electrophilic iminium ion from the amine and the aldehyde. ppor.az The norbornenylmethanol then acts as a nucleophile, attacking the iminium ion to form the final Mannich base. ppor.az This one-pot process provides a direct route to aminomethylated norbornene derivatives with reported yields ranging from 28-50%. ppor.az
Reactivity Profiles of the Amine Moiety in Norbornane Context
The primary amine group attached to the norbornane skeleton via a methylene (B1212753) linker exhibits reactivity that is modulated by the steric and electronic environment of the bicyclic system.
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. However, its nucleophilicity is influenced by several factors inherent to its structure. The bulky and rigid norbornane cage presents significant steric hindrance, which can impede the amine's approach to an electrophilic center, a factor known to reduce nucleophilicity in SN2 reactions. masterorganicchemistry.com For instance, studies on related structures like 2,3-dimethyl-2-norbornanamine have shown that methyl groups can hinder nucleophilic attacks, reducing reactivity compared to less substituted analogs.
Kinetic studies on the nucleophilic substitution reactions of exo- and endo-2-norbornyl arenesulfonates with anilines (a related class of amine nucleophiles) in methanol (B129727) provide quantitative insight. The observed rate constant (kobs) for these reactions is a composite of three competing pathways: solvolysis (ks), a unimolecular pathway (k1), and a bimolecular pathway (k2). The distinct rate constants for each process underscore the influence of the norbornyl stereochemistry on nucleophilic reactions. rsc.org
Interactive Table 1: Kinetic Data for Reactions of 2-Norbornyl Arenesulfonates with Aniline (B41778)
This table presents the rate constants for different reaction pathways involving norbornyl derivatives, illustrating the impact of stereochemistry on reactivity. Data is derived from studies with anilines as nucleophiles. rsc.org
| Substrate | Pathway | Rate Constant (s⁻¹ or M⁻¹s⁻¹) | Description |
| exo-2-Norbornyl Arenesulfonate | Solvolysis (kₛ) | Varies | Rate of reaction with solvent (methanol). |
| Unimolecular (k₁) | kₛ + kₙ | Overall rate independent of nucleophile concentration. | |
| Bimolecular (k₂) | Distinct Value | Second-order rate dependent on aniline concentration. | |
| endo-2-Norbornyl Arenesulfonate | Solvolysis (kₛ) | Varies | Rate of reaction with solvent (methanol). |
| Unimolecular (k₁) | kₛ + kₙ | Overall rate independent of nucleophile concentration. | |
| Bimolecular (k₂) | Distinct Value | Second-order rate dependent on aniline concentration. |
This compound readily undergoes reactions with carboxylic acid derivatives to form amides, a fundamental transformation in organic synthesis. savemyexams.com Standard methods, such as reacting the amine with acyl chlorides or acid anhydrides, are effective. libretexts.orgchemguide.co.uk The reaction with an acyl chloride, for example, proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding N-(2-norbornylmethyl)amide and hydrogen chloride. chemguide.co.uk
The synthesis of various derivatives highlights the utility of this compound as a building block. For example, N-substituted derivatives like N-cyclopropyl-N-methyl-2-norbornanemethylamine have been prepared through methods like reductive amination or nucleophilic substitution. ontosight.ai Furthermore, the amine is a precursor to polymeric materials; poly(norbornene-methylamine), which mimics the structure of chitosan, can be synthesized from a phthalimide-protected norbornene monomer followed by hydrazinolysis to deprotect the amine.
Interactive Table 2: Selected Derivatives of this compound
This table showcases various derivatives synthesized from this compound or its precursors, highlighting its versatility as a synthetic intermediate.
| Derivative Name | Precursor(s) | Key Transformation | Reference |
| N-(2-Norbornylmethyl)acetamide | This compound, Acetyl Chloride | Acylation | libretexts.orgchemguide.co.uk |
| N-Cyclopropyl-N-methyl-2-norbornanemethylamine | This compound | Reductive Amination/Alkylation | ontosight.ai |
| Poly(norbornene-methylamine) | Phthalimide-protected norbornene monomer | Hydrazinolysis | |
| This compound (from phthalimide) | Norbornane bromomethyl derivative, Potassium phthalimide | Gabriel Synthesis |
Influence of Norbornane Bridged Bicyclic Structure on Reactivity
The rigid, strained geometry of the norbornane skeleton is not a passive scaffold; it actively influences reaction rates and mechanisms, leading to chemical behavior that deviates significantly from that of simpler acyclic or monocyclic systems.
The norbornane framework possesses significant ring strain, a consequence of its bridged bicyclic structure which enforces bond angles that deviate from the ideal tetrahedral geometry. fiveable.me The strain energy for norbornene, a related unsaturated analog, is approximately 27.2 kcal/mol. researchgate.net This stored potential energy acts as a thermodynamic driving force for reactions that lead to ring-opening or rearrangements, as these processes release the inherent strain. researchgate.net
This strain has a direct impact on reaction kinetics. For instance, in reactions involving the 2-norbornyl system, the exo isomer is often significantly more reactive than the endo isomer. libretexts.orgmsu.edu This difference is attributed to both the higher ground-state energy of the exo isomer and, more importantly, the ability of the C1-C6 bond to provide anchimeric assistance to the departure of a leaving group from the exo position (see section 3.2.2). libretexts.org In the ring-opening metathesis polymerization (ROMP) of norbornene derivatives, exo isomers typically exhibit much faster propagation kinetics than their endo counterparts. rsc.org The strain caused by the fused norbornene component can also be synthetically useful by inhibiting potential side reactions, such as double bond migration. rsc.org
Interactive Table 3: Relative Reactivity of Exo vs. Endo Norbornyl Derivatives
This table compares the solvolysis rates of exo- and endo-2-norbornyl derivatives, demonstrating the kinetic enhancement of the exo pathway.
| Substrate | Relative Rate of Acetolysis (at 25°C) | Key Factor for Rate Difference | Reference |
| exo-2-Norbornyl Brosylate | 350 | Anchimeric assistance from C1-C6 σ-bond | libretexts.orgwikipedia.org |
| endo-2-Norbornyl Brosylate | 1 | No anchimeric assistance; steric hindrance | libretexts.orgwikipedia.org |
| Cyclohexyl Brosylate | ~0.6 | Reference rate for a non-assisted secondary system | msu.edu |
One of the most debated and studied phenomena in physical organic chemistry is the behavior of the 2-norbornyl cation. The remarkably high rate of solvolysis of exo-2-norbornyl derivatives is explained by anchimeric assistance (neighboring group participation). dalalinstitute.com The electron pair of the C1–C6 sigma bond, which is positioned anti-periplanar to the leaving group in the exo isomer, can donate electron density into the developing p-orbital at C2 as the leaving group departs. libretexts.orgdalalinstitute.com This participation stabilizes the transition state, accelerating the reaction. wikipedia.org
This process does not lead to a simple "classical" carbocation. Instead, it forms a bridged, "non-classical" carbocation, also known as the σ-delocalized norbornyl cation. libretexts.orgwikipedia.org In this intermediate, the positive charge is delocalized over three centers (C1, C2, and C6), forming a two-electron, three-center bond. dalalinstitute.com Key evidence for this structure includes:
Rate Acceleration : The solvolysis of exo-2-norbornyl brosylate is 350 times faster than its endo isomer. wikipedia.org
Stereochemical Outcome : Solvolysis of an optically active exo-2-norbornyl substrate yields an exclusively exo product that is completely racemic. The non-classical ion possesses a plane of symmetry, allowing the nucleophile to attack C1 or C2 with equal probability, leading to a racemic mixture. wikipedia.orgdalalinstitute.com
Spectroscopic and Crystallographic Evidence : In superacid media, the 2-norbornyl cation has been characterized by NMR spectroscopy, and its salt has been crystallized and analyzed by X-ray crystallography, confirming the bridged, non-classical geometry. wikipedia.orgmpg.de
This participation is unavailable to the endo isomer, where the C1-C6 bond is improperly aligned. Consequently, the endo isomer reacts much more slowly and typically proceeds with inversion of configuration. libretexts.orgmsu.edu
Carbon-Hydrogen Functionalization Studies Involving this compound
Direct C-H bond functionalization is a powerful strategy in modern synthesis that avoids the need for pre-functionalized substrates. nih.gov The norbornane scaffold, while not always part of the final product, plays a crucial role as a transient mediator in some of the most innovative C-H activation methodologies.
A prominent example is the palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction. nih.gov In this process, norbornene is used as a recyclable template to orchestrate the sequential functionalization of aryl halides at both the ortho and ipso positions. The general mechanism involves the formation of a palladacycle intermediate through the cooperative action of a Pd(0) catalyst, an aryl halide, and norbornene. This five-membered ring structure, which incorporates the palladium atom, the ortho-carbon of the aryl ring, and the two carbons of the norbornene double bond, serves as a stable scaffold. This scaffold directs subsequent reactions, such as alkylation or amination, to the Pd-C bond. A final reductive elimination and extrusion of the norbornene molecule releases the functionalized product and regenerates the catalyst. nih.gov
While many studies use norbornene itself, the principles are applicable to reactions where a functionalized norbornane, such as one bearing an amine directing group, could be involved. Recent work has utilized specialized norbornenes, such as a C7-bromo-substituted variant, to overcome challenges in reactivity and selectivity, enabling the synthesis of complex heterocyclic structures like tetrahydrobenzo[b]azepines. nih.gov These studies highlight how the unique geometry of the norbornane system can be harnessed to control complex catalytic cycles for C-H functionalization. nih.govnih.gov
Interactive Table 4: The Role of Norbornene in C-H Functionalization
This table summarizes the key features of the Catellani reaction, where norbornene is a critical component for achieving selective C-H bond activation.
| Feature | Description | Role of Norbornene | Reference |
| Reaction Type | Palladium-catalyzed domino reaction | Cooperative reagent with Palladium | nih.gov |
| Substrates | Aryl Halides | Forms a stable palladacycle intermediate | nih.gov |
| Selectivity | ortho-C-H activation and ipso-functionalization | Acts as a transient scaffold to direct reactivity | nih.gov |
| Key Steps | Oxidative addition, ortho-C-H activation, migratory insertion, reductive elimination | Is inserted and subsequently eliminated (extruded) | nih.govnih.gov |
| Applications | Synthesis of complex, multi-substituted arenes and heterocycles | Enables sequential bond formation in one pot | nih.gov |
Amine-Directed Meta-Selective C-H Arylation
The selective functionalization of carbon-hydrogen (C-H) bonds is a primary objective in modern organic synthesis, offering a more atom-economical route to complex molecules. Directing groups are often employed to control the regioselectivity of these reactions, typically favoring functionalization at the ortho position due to the formation of a stable, five- or six-membered cyclometalated intermediate. Achieving meta-selectivity has historically been a significant challenge because it requires overcoming the inherent preference for ortho-activation.
Recent advancements have utilized a cooperative palladium/norbornene catalytic system to achieve meta-selective C-H arylation directed by simple amine functional groups. nih.gov This strategy is particularly relevant for substrates like this compound, which contains a primary amine. The native primary amino group can direct the catalyst to a remote C-H bond, leading to functionalization at the meta position. nih.gov
The catalytic cycle, as proposed in the literature, involves several key steps. The reaction is catalyzed by a palladium(II) species, often Pd(OAc)₂, and proceeds in the presence of a transient mediator, typically a norbornene-type molecule. nih.govchemrxiv.org The process is initiated by the coordination of the amine directing group to the palladium center. This is followed by a remote C-H activation step that forms a large, seven-membered palladacycle. nih.gov The norbornene mediator then inserts into the Pd-C bond, and a subsequent reductive elimination releases the arylated norbornane product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the catalytic cycle. The use of aryl iodides as the coupling partner is common, and various ligands, such as triphenylarsine (B46628) (AsPh₃), can be employed to promote the reaction. nih.gov
This methodology tolerates a wide range of functional groups and has been successfully applied to free primary amine derivatives, providing valuable yields for the synthesis of complex organic molecules. nih.gov The ability to use a native, unaltered amine as the directing group significantly enhances the utility of this transformation for late-stage functionalization in pharmaceutical and materials science applications. nih.govorganic-chemistry.org
Table 1: Examples of Amine-Directed Meta-C-H Arylation This table presents generalized findings for amine-directed meta-C-H arylation to illustrate the reaction's scope. The specific substrate is 2-phenylethylamine, which serves as a model for primary amine-directed reactions.
| Entry | Aryl Iodide Partner | Catalyst/Ligand | Mediator | Solvent/Temp | Yield (%) | Citation |
| 1 | 1-iodo-3-nitrobenzene | Pd(OAc)₂ / AsPh₃ | Norbornene | Dichloroethane / 100°C | 75 | nih.gov |
| 2 | 1-iodo-4-cyanobenzene | Pd(OAc)₂ / AsPh₃ | Norbornene | Dichloroethane / 100°C | 68 | nih.gov |
| 3 | 1-iodo-3-(trifluoromethyl)benzene | Pd(OAc)₂ / AsPh₃ | Norbornene | Dichloroethane / 100°C | 71 | nih.gov |
| 4 | 2-iodonaphthalene | Pd(OAc)₂ / AsPh₃ | Norbornene | Dichloroethane / 100°C | 55 | nih.gov |
Pericyclic Reactions and Norbornane-Derived Substrates
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.orgox.ac.uk These reactions are characterized by the simultaneous breaking and making of bonds in a single, kinetically-defined step, without the formation of intermediates like radicals or ions. msu.edu Their outcomes are highly stereospecific and are governed by the principles of orbital symmetry, often referred to as the Woodward-Hoffmann rules. libretexts.org The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgox.ac.uk
The rigid, bicyclic structure of the norbornane core makes it a frequent participant in various pericyclic reactions. While the this compound substituent itself does not typically engage directly in the electron reorganization of pericyclic reactions, the underlying scaffold readily undergoes such transformations.
A quintessential example involving a norbornane-derived substrate is the photochemical [2+2] cycloaddition of norbornadiene to form quadricyclane. libretexts.org This reaction is a classic illustration of a photochemically allowed, thermally forbidden pericyclic reaction. libretexts.org Under ultraviolet irradiation, the two π-bonds of norbornadiene react in a concerted fashion to form two new σ-bonds, creating the highly strained cage structure of quadricyclane. libretexts.org
The norbornane framework itself is often synthesized via a pericyclic reaction—the Diels-Alder reaction. This [4π+2π] cycloaddition involves the reaction of cyclopentadiene (a 4π-electron diene) with an alkene (a 2π-electron dienophile) to form the bicyclo[2.2.1]heptene system. msu.eduyoutube.com This reaction is thermally allowed and highly efficient, proceeding with high stereospecificity, which is a hallmark of concerted pericyclic reactions. libretexts.org
Other types of pericyclic reactions, such as electrocyclic ring-opening and closing or sigmatropic rearrangements, are also observed in substituted norbornane systems. libretexts.org For instance, the interconversion between cyclobutene (B1205218) and 1,3-butadiene (B125203) derivatives is a well-studied electrocyclic reaction. libretexts.org These transformations underscore the importance of the norbornane scaffold in the study and application of pericyclic reaction principles in organic synthesis.
Stereochemical and Conformational Analysis of 2 Norbornanemethylamine Derivatives
Exo/Endo Isomerism and Stereochemical Outcomes in Norbornane (B1196662) Chemistry
The rigid bicyclic structure of the norbornane core is a defining feature that gives rise to a specific form of stereoisomerism known as exo/endo isomerism. wikipedia.orgblogspot.com This isomerism is crucial in understanding the stereochemical outcomes of reactions involving 2-norbornanemethylamine and its derivatives. The terms exo and endo are used to describe the relative orientation of substituents on the bicyclo[2.2.1]heptane framework. blogspot.com
In the context of a 2-substituted norbornane, the exo isomer is the one where the substituent is on the same side of the six-membered ring as the one-carbon bridge (C7), while the endo isomer has the substituent on the opposite side. wikipedia.orgblogspot.com This seemingly subtle difference in spatial arrangement has profound consequences for the molecule's reactivity and physical properties due to differing steric environments and orbital interactions. mcmaster.cayoutube.com
The stereochemical outcome of synthetic reactions that form the norbornane scaffold, such as the Diels-Alder reaction, is often governed by a set of empirical rules, with the "endo rule" being a key principle. blogspot.com This rule predicts that the dienophile's electron-withdrawing substituents will preferentially adopt the endo position in the transition state, a preference often attributed to secondary orbital interactions. However, the thermodynamic stability of norbornane derivatives frequently favors the exo isomer, which experiences less steric hindrance. latech.eduresearchgate.net This dichotomy between kinetic and thermodynamic control is a central theme in norbornane chemistry. For instance, while the Diels-Alder cycloaddition of cyclopentadiene (B3395910) and a suitable dienophile may yield a majority of the endo product, subsequent equilibration under basic or thermal conditions can lead to isomerization to the more stable exo form. latech.eduresearchgate.net
The choice of synthetic route and reaction conditions can, therefore, be used to selectively prepare either the exo or endo isomer of this compound derivatives. For example, the reduction of a 2-norbornanone will typically yield a mixture of exo and endo alcohols, with the ratio being dependent on the steric bulk of the reducing agent and the accessibility of the carbonyl group from the exo or endo face. youtube.com Subsequent conversion of the resulting amino alcohol to the amine would carry forward this stereochemical information.
| Isomer | Substituent Orientation Relative to the C7 Bridge | General Thermodynamic Stability | Kinetic Product in Diels-Alder Reactions |
|---|---|---|---|
| Exo | Syn (same side) | Generally more stable | Minor product |
| Endo | Anti (opposite side) | Generally less stable | Major product (endo rule) |
Chirality and Enantiomeric Purity of this compound
The this compound molecule is chiral, possessing multiple stereocenters, which means it can exist as a pair of non-superimposable mirror images known as enantiomers. The absolute configuration of these stereocenters is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The synthesis of this compound without the use of chiral catalysts or resolving agents will typically result in a racemic mixture, containing equal amounts of both enantiomers. libretexts.org
The production of enantiomerically pure or enriched this compound is of significant interest, as the biological activity of chiral molecules is often enantiomer-dependent. nih.gov Two primary strategies are employed to obtain single enantiomers: asymmetric synthesis and chiral resolution. wikipedia.org
Asymmetric synthesis aims to create a preponderance of one enantiomer over the other. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents. nih.gov For example, a chiral catalyst could be employed in the reduction of a prochiral norbornene derivative to establish the desired stereochemistry at the C2 position.
Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org A common method for the resolution of amines is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orgrsc.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the chiral acid can be removed to yield the pure enantiomers of the amine. wikipedia.org
The enantiomeric purity of a sample of this compound is typically determined using techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with a chiral shift reagent. nih.gov Enantiomeric excess (ee) is a common measure of enantiomeric purity and is defined as the absolute difference between the mole fractions of the two enantiomers.
| Method | Description | Key Principle |
|---|---|---|
| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Use of chiral catalysts, reagents, or auxiliaries to control stereochemical outcome. |
| Chiral Resolution | Separation of a racemic mixture. | Formation of diastereomers with different physical properties. |
Conformational Dynamics of the Norbornane Scaffold and Amine Substituent
The norbornane scaffold is characterized by its rigid, bicyclic structure, which significantly restricts its conformational freedom compared to acyclic or monocyclic systems. researchgate.net This rigidity is a key feature that makes norbornane derivatives, including this compound, valuable as scaffolds in medicinal chemistry and materials science. nih.govnih.gov The conformational dynamics of the norbornane core itself are limited to subtle puckering and twisting motions of the six-membered ring.
The aminomethyl substituent at the C2 position, however, possesses greater conformational flexibility due to rotation around the C2-C(aminomethyl) and C(aminomethyl)-N single bonds. The preferred conformation of this side chain is influenced by a combination of steric and stereoelectronic effects.
Steric interactions between the aminomethyl group and the norbornane framework can play a significant role in determining the rotational preferences. In the exo isomer, the aminomethyl group is positioned away from the bulk of the bicyclic system, allowing for greater conformational freedom. In contrast, the endo isomer experiences more significant steric hindrance from the ethano bridge, which can restrict the rotation of the side chain.
Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to model the conformational landscape of norbornane derivatives and to predict the relative energies of different conformers. Experimental techniques, including NMR spectroscopy (e.g., through-space Nuclear Overhauser effect measurements), can provide valuable information about the time-averaged conformation of the molecule in solution.
| Factor | Description | Effect on Conformation |
|---|---|---|
| Steric Hindrance | Repulsive interactions between atoms or groups. | Favors conformations that minimize steric clash. |
| Intramolecular Hydrogen Bonding | Attractive interaction between a hydrogen atom and an electronegative atom. | Can lock the side chain into a specific conformation. |
| Solvent Effects | Interactions with the surrounding solvent molecules. | Can influence the conformational equilibrium. |
Stereoelectronic Effects in this compound Systems
Stereoelectronic effects are orbital interactions that influence the shape and reactivity of molecules. wikipedia.orgbaranlab.org In this compound, several stereoelectronic effects can play a role in determining its properties. These effects arise from the interaction of filled and empty orbitals, which are dependent on the spatial arrangement of atoms. imperial.ac.ukresearchgate.net
One of the most significant stereoelectronic features of this compound is the presence of the nitrogen lone pair. The orientation of this lone pair can have a profound impact on the molecule's reactivity and basicity. nih.govpharmaguideline.com The availability of the lone pair for donation to an electrophile is a key determinant of the amine's basicity. pharmaguideline.com In the norbornane system, the rigid framework can influence the hybridization and orientation of the nitrogen's orbitals, which in turn can affect the lone pair's accessibility.
Hyperconjugation is another important stereoelectronic effect that can be at play in this compound. This involves the donation of electron density from a filled bonding orbital (such as a C-H or C-C bond) to an adjacent empty or partially filled anti-bonding orbital. wikipedia.org In the case of this compound, interactions between the σ orbitals of the norbornane framework and the orbitals of the aminomethyl substituent can lead to stabilization of certain conformations. For example, an anti-periplanar arrangement of a C-H bond on the norbornane ring and the C-N bond of the substituent can lead to a stabilizing σ(C-H) → σ*(C-N) interaction.
| Effect | Description | Potential Influence |
|---|---|---|
| Nitrogen Lone Pair Orientation | The spatial arrangement of the non-bonding electrons on the nitrogen atom. | Affects basicity, nucleophilicity, and hydrogen bonding. |
| Hyperconjugation | Interaction of a filled bonding orbital with an adjacent empty anti-bonding orbital. | Stabilizes certain conformations and can influence reactivity. |
| Inductive Effects | The transmission of charge through a chain of atoms. | Can alter the electron density at the amine group, affecting its basicity. |
Functionalization and Derivatization Strategies for 2 Norbornanemethylamine
Modifications at the Nitrogen Atom
The primary amine functionality is a key site for derivatization due to the nucleophilicity of the nitrogen atom. Common strategies include alkylation and acylation, which lead to the formation of a wide range of N-substituted derivatives.
Alkylation and acylation are fundamental reactions for modifying the primary amine of 2-norbornanemethylamine. Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form a stable amide linkage. This transformation is often used not only to add new functional groups but also to serve as a protective strategy for the amine during subsequent reactions. For instance, N-acetyl-1-norbornylamines have been synthesized through the solvolysis of bridgehead triflates in acetonitrile. nih.gov
Alkylation introduces alkyl groups onto the nitrogen atom. A powerful and versatile method for achieving this is reductive amination. mdpi.com This process typically involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids many of the challenges associated with direct alkylation using alkyl halides, such as over-alkylation. mdpi.com
| Reaction Type | Reagent Class | Product |
| Acylation | Acid Halides, Anhydrides | N-acyl-2-norbornanemethylamine (Amide) |
| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | N-alkyl-2-norbornanemethylamine (Secondary Amine) |
Building upon the fundamental reactions of alkylation and acylation, various N-substituted norbornanemethylamines can be prepared. The synthesis of N-ethyl derivatives, for example, has been accomplished through the reduction of precursor N-acetyl amides using a strong reducing agent like lithium aluminum hydride (LiAlH4). nih.gov This two-step process—acylation followed by reduction—provides a controlled route to specific N-alkylated products. The choice of the acylating or alkylating agent directly determines the nature of the substituent introduced at the nitrogen atom, allowing for the synthesis of a library of derivatives with tailored properties.
Introduction of Additional Functional Groups on the Norbornane (B1196662) Ring
Functionalizing the C-H bonds of the norbornane ring is inherently more challenging than modifying the amine group due to the lower reactivity of saturated hydrocarbons. However, achieving such modifications is crucial for creating multifunctional norbornane derivatives. Success in this area hinges on achieving high levels of regioselectivity and stereoselectivity.
Regioselectivity refers to the control of which specific carbon atom on the norbornane ring is functionalized, while stereoselectivity controls the spatial orientation (e.g., exo or endo) of the new substituent. The rigid, bicyclic nature of the norbornane skeleton presents distinct steric and electronic environments that can be exploited to direct incoming reagents.
Modern synthetic methods offer powerful tools for achieving this control. For example, catalyst-controlled C(sp³)–H functionalization using transition metals like rhodium has emerged as a state-of-the-art strategy. nih.gov Chiral rhodium(II) catalysts can facilitate carbene insertion into specific C-H bonds with high fidelity and asymmetric induction, allowing for the creation of new stereogenic centers with predictable outcomes. nih.gov While detailed studies on this compound itself may be specific, the principles derived from the functionalization of other norbornane systems and substituted cycloalkanes are directly applicable. The choice of catalyst and directing group is paramount in overcoming the inherent reactivity preferences of the molecule to achieve the desired regio- and stereochemical outcome.
Synthesis of Polymeric Norbornane-Amine Macromolecules
The norbornane moiety can be incorporated into polymers, leading to materials with high thermal stability and unique physical properties. A prominent method for creating such polymers is Ring-Opening Metathesis Polymerization (ROMP). mdpi.comresearchgate.net This technique is highly efficient and tolerant of various functional groups, making it ideal for polymerizing functionalized norbornene monomers.
The synthesis of a poly(norbornane-amine) macromolecule typically begins with a norbornene-containing monomer, such as 5-norbornene-2-methylamine. The process involves a sequence of steps:
Protection of the Amine: The primary amine is first protected to prevent it from interfering with the polymerization catalyst. A common protecting group is phthalimide (B116566), formed by reacting the amine with phthalic anhydride. mdpi.comresearchgate.net
Ring-Opening Metathesis Polymerization (ROMP): The protected monomer is then subjected to ROMP using a ruthenium-based catalyst, such as the Hoveyda-Grubbs 2nd generation catalyst. This reaction opens the norbornene ring and forms a growing polymer chain. mdpi.comresearchgate.net ROMP is a "living" polymerization method, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution, often indicated by a low polydispersity index (PDI). mdpi.comresearchgate.net
Deprotection: The final step is the removal of the protecting group from the polymer to liberate the free amine functionality. For the phthalimide group, this is typically achieved by reacting the polymer with hydrazine (B178648) hydrate. mdpi.com
The resulting poly(norbornene-methylamine) is a functional polymer with pendant primary amine groups, which can be further modified or utilized for applications requiring cationic charges in acidic conditions. mdpi.com
| Monomer/Initiator Ratio ([M]/[I]) | Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 50 | 12,500 | 1.12 |
| 100 | 24,100 | 1.10 |
| 200 | 47,800 | 1.09 |
| This interactive table presents representative data on the controlled polymerization of an N-protected norbornene-methylamine monomer via ROMP, demonstrating how the molecular weight (Mn) can be controlled by the monomer-to-initiator ratio while maintaining a narrow polydispersity index (PDI). Data adapted from related studies on norbornene polymerization. mdpi.comresearchgate.net |
Applications of 2 Norbornanemethylamine in Advanced Materials and Catalysis Research
Role in Polymer Science and Engineering
The incorporation of the 2-norbornanemethylamine moiety into polymers allows for the creation of materials with high thermal stability, controlled architectures, and sites for further chemical modification. This has led to its use in several areas of polymer science, from the synthesis of well-defined macromolecules to the development of high-performance materials.
Monomer for Controlled Polymerization
Controlled polymerization techniques are essential for synthesizing polymers with predictable molecular weights and low dispersity, which is crucial for high-performance applications. This compound serves as a key monomer in two major classes of controlled polymerization: ring-opening metathesis polymerization (ROMP) and, through strategic modifications, vinyl-addition polymerization.
Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful method for creating functional polymers with living characteristics. Direct polymerization of this compound can be challenging for some catalysts; therefore, a common strategy involves protecting the amine group prior to polymerization. For instance, the amine can be reacted with phthalic anhydride to form 5-norbornene-2-(N-methyl)-phthalimide. nih.govresearchgate.net This protected monomer undergoes ROMP in the presence of a Hoveyda-Grubbs 2nd generation catalyst to yield a well-defined polymer. nih.govresearchgate.net A subsequent deprotection step removes the phthalimide (B116566) group, yielding poly(norbornene-methylamine). nih.govresearchgate.net This method allows for excellent control over the polymer's molecular weight (Mn) and results in a narrow polydispersity index (PDI), typically around 1.10, which is indicative of a living polymerization process. nih.govresearchgate.net
| Polymerization Data for Poly(norbornene-(N-methyl)-phthalimide) via ROMP | |
| Catalyst | Hoveyda-Grubbs 2nd Generation |
| Characteristic | Living Polymerization |
| Molecular Weight (Mn) | Controllable via [Monomer]/[Initiator] ratio |
| Polydispersity Index (PDI) | ~1.10 |
| Post-modification | Deprotection to yield poly(norbornene-methylamine) |
Vinyl-Addition Polymerization: Vinyl-addition polymerization of norbornene-type monomers produces polymers with saturated, rigid backbones, leading to high thermal stability and glass transition temperatures (Tg). tennessee.edumdpi.com However, late-transition metal catalysts used for this process often exhibit poor tolerance to polar functional groups like primary amines, which can lead to catalyst deactivation and result in low molecular weight polymers. tennessee.edu To overcome this, indirect methods are often employed. One successful strategy is the copolymerization of norbornene with a norbornene monomer bearing a bromoalkyl group. researchgate.net The resulting bromo-functionalized polynorbornene can then be chemically modified, where the bromine atoms are replaced by amine groups through nucleophilic substitution. researchgate.net Another approach involves reacting this compound with other molecules to create new monomers with different functional groups that are more tolerant to the polymerization catalysts. researchgate.net
Development of High-Performance Polynorbornenes
The unique properties of the polynorbornene backbone make it an ideal candidate for advanced applications where material performance is critical. The inclusion of the aminomethyl functionality can further enhance these properties or provide sites for tailored modifications.
Membrane Gas Separation: Polynorbornenes produced by vinyl-addition polymerization are particularly promising for gas separation membranes due to their high Tg, chemical resistance, and rigid molecular structure. mdpi.commdpi.com This rigidity prevents efficient chain packing, creating free volume that facilitates the transport of gas molecules. mdpi.com The performance of these membranes can be fine-tuned by introducing functional groups onto the norbornene monomer. The amine group of this compound, being polar, can enhance the membrane's selectivity for polar gases like CO2. The amine also serves as a reactive handle for further functionalization, allowing for the creation of membranes with highly specific transport properties for targeted gas separations, such as CO2/N2 or hydrocarbon separations.
Optoelectronics: The norbornane (B1196662) scaffold is also being explored for the creation of advanced optoelectronic materials. In a notable example, asymmetric palladium/norbornene cooperative catalysis has been used to synthesize C–N axially chiral scaffolds, which are identified as potential candidates for chiroptical materials. nih.gov The synthesis of these complex molecules relies on the unique reactivity of the norbornene structure. This compound serves as a foundational building block for creating the chiral ligands and functional monomers necessary for these sophisticated synthetic routes, opening avenues for new materials with unique optical and electronic properties.
Crosslinking of Addition Copolymers
Crosslinking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers by creating a three-dimensional network. The primary amine group of this compound is a highly effective functional site for introducing covalent crosslinks into polynorbornene materials.
To create a crosslinkable polymer, this compound can be copolymerized with other norbornene-type monomers that contain complementary reactive groups. For example, a copolymer containing both aminomethyl groups and epoxy groups can be crosslinked through the reaction between the amine and the epoxy ring. gatech.edu This reaction forms a stable covalent bond, transforming the thermoplastic copolymer into a robust thermoset material. This approach significantly improves the polymer's mechanical properties, such as its elastic modulus and hardness, and reduces solvent swelling. gatech.edu The ability to form a densely crosslinked network makes these materials suitable for demanding applications in microelectronics and MEMS (Micro-Electro-Mechanical Systems). gatech.edu
Catalytic Applications and Ligand Design
The rigid and well-defined stereochemistry of the norbornane skeleton makes it an excellent scaffold for the design of ligands used in asymmetric catalysis. The aminomethyl group provides a crucial attachment point for coordinating to metal centers, influencing the steric and electronic environment of the catalyst.
Chiral Ligands for Asymmetric Synthesis
Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule, which is of paramount importance in the pharmaceutical industry. This is often achieved using chiral catalysts composed of a metal center and a chiral organic ligand. This compound is a valuable precursor for such ligands. magtech.com.cn
The synthesis of these ligands often involves modifying the amine group to create bidentate or tridentate structures that can chelate to a metal. The inherent chirality of the norbornane backbone is transferred to the catalytic pocket, enabling high stereocontrol during the chemical reaction. rsc.orgmdpi.com For example, ligands derived from chiral amines are used in a wide variety of metal-catalyzed reactions to produce enantiomerically pure alcohols, amines, and other valuable chemical intermediates. The rigidity of the norbornane scaffold helps to create a well-defined and predictable chiral environment around the metal center, which is a key principle in the design of effective asymmetric catalysts. nih.gov
Organometallic Catalysis Involving Norbornane-Amine Scaffolds
Ligands derived from this compound are particularly effective in organometallic catalysis, especially with late transition metals like palladium. The amine group can coordinate directly to the metal center, often in conjunction with other donor atoms introduced through chemical modification, to form stable chelate complexes.
Palladium Catalysis: Palladium complexes featuring amine-containing ligands are widely used catalysts for cross-coupling reactions, such as the Heck reaction. researchgate.net Ligands based on the norbornane-amine scaffold can be synthesized to tune the catalytic activity of the palladium center. For example, aminomethylphosphine ligands, which can be conceptually derived from this compound, form stable, square planar complexes with Palladium(II). researchgate.net These complexes have demonstrated high activity as catalysts. Furthermore, the norbornene structure itself plays a unique role in a class of reactions known as palladium/norbornene cooperative catalysis, or Catellani-type reactions. nih.gov In these reactions, norbornene acts as a transient mediator to facilitate the functionalization of aromatic rings. The development of chiral ligands based on the norbornane-amine scaffold for this type of catalysis is a promising area for creating complex, poly-functionalized aromatic molecules with high enantioselectivity. nih.gov
Exploration of 2 Norbornanemethylamine in Medicinal Chemistry Research and Biological Interface
Structural Principles in Drug Discovery Utilizing Norbornane (B1196662) Scaffolds
The norbornane scaffold, a rigid bicyclic hydrocarbon, has emerged as a "privileged structure" in medicinal chemistry due to its unique three-dimensional and conformationally constrained framework. nih.govbohrium.com This rigidity is a key structural principle that allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. bohrium.com The defined geometry of the norbornane core helps to reduce the entropic penalty upon binding to a receptor, a favorable characteristic in drug design. bohrium.com
The versatility of the norbornane scaffold allows for structural modifications at various positions, enabling the modulation of physicochemical properties such as lipophilicity and solubility. nih.gov This adaptability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADMET) profiles of potential drug candidates. nih.gov By decorating the norbornane nucleus with different functional groups like alkyl, aryl, or heteroaryl rings, researchers can fine-tune the molecule's interaction with specific biological targets. nih.gov This principle of structural modulation is fundamental to the development of novel therapeutic agents with improved efficacy and reduced side effects. nih.gov
2-Norbornanemethylamine as a Pharmaceutical Intermediate in Complex Molecule Synthesis
This compound serves as a valuable building block and pharmaceutical intermediate in the synthesis of more complex, biologically active molecules. cymitquimica.comresearchgate.net Its structure, which combines the rigid norbornane core with a reactive primary amine group, makes it a versatile starting material for a variety of chemical transformations. cymitquimica.com The amine functionality provides a key reaction site for the introduction of diverse substituents and the construction of larger molecular architectures. nih.gov
In the synthesis of complex molecules, this compound can be utilized in multicomponent reactions, which allow for the efficient and atom-economical construction of diverse chemical libraries. mdpi.com These reactions can generate a wide range of derivatives from a single set of starting materials, accelerating the drug discovery process. mdpi.com The norbornane moiety in these synthesized molecules provides a rigid scaffold that can be crucial for their biological activity. researchgate.net
Design of Biologically Relevant Derivatives Based on Norbornane-Amine Structures
The design of biologically relevant derivatives based on norbornane-amine structures is a significant area of research in medicinal chemistry. nih.govbohrium.com The combination of the rigid norbornane scaffold and the versatile amine group allows for the creation of compounds with a wide spectrum of biological activities. bohrium.comcymitquimica.com
Antimicrobial Research Based on Norbornane-Amines
Norbornane-amine derivatives have shown promise as antimicrobial agents. nih.gov Researchers have synthesized and evaluated various norbornane-based compounds for their activity against a range of bacteria. For instance, a series of norbornane bisether diguanidines have been synthesized and assessed for their antibacterial properties. researchgate.net The rigid norbornane framework is thought to contribute to the compounds' ability to interact with and disrupt bacterial membranes. nih.gov
Below is a table summarizing the antimicrobial activity of selected norbornane-amine derivatives:
| Compound Type | Target Organism | Activity |
| Norbornane Bisether Diguanidines | Bacteria | Antibacterial activity observed |
| Norbornane-based Cationic Peptidomimetics | Gram-positive bacteria | MIC values as low as 0.5 µg/mL |
| N-Alkyl-N,N-dimethylamine Oxides with Norbornane moiety | S. aureus, E. coli | Antimicrobial activity increases with chain length |
MIC: Minimum Inhibitory Concentration
Antiviral Research on Norbornane-Amine Scaffolds
The norbornane-amine scaffold has also been explored in the development of antiviral agents. cymitquimica.comnih.gov The rigid nature of the norbornane core can be advantageous in designing molecules that can fit into the specific binding pockets of viral proteins. nih.gov Research has focused on modifying the amine group and other positions on the norbornane ring to optimize antiviral activity. nih.gov
While specific research on this compound's direct antiviral applications is limited in the provided context, related norbornane derivatives have been investigated. For example, some norbornane-based nucleotide analogs have been synthesized and tested for activity against feline herpes virus. nih.gov
Anticancer Agent Design Utilizing Norbornene/Norbornane Frameworks
The norbornane and norbornene frameworks are increasingly being utilized in the design of novel anticancer agents. nih.govbohrium.com The rigid scaffold can be functionalized to target various cancer-related biological pathways. nih.gov For instance, norbornene-based derivatives have been investigated as potential chemotherapeutic agents, with some showing the ability to reduce tumor cell proliferation. nih.gov
The table below highlights some examples of norbornane/norbornene derivatives and their anticancer research applications:
| Compound Class | Cancer Target/Model | Observed Effect |
| Norbornyl isothiocyanates | Mammary tumors | Reduction in tumor size and delayed progression |
| Biperiden (contains norbornene) | Pancreatic cancer cells (Panc-1, Panc-2) | Reduced cell proliferation |
| Norbornene bicyclic imides | Carbonic Anhydrase (CA) inhibition | High anticancer activity (80.5–97.0% inhibition) |
Structure-Activity Relationship (SAR) Methodologies for Norbornane-Amine Systems
Structure-Activity Relationship (SAR) analysis is a critical methodology in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. zamann-pharma.com For norbornane-amine systems, SAR studies aim to identify the key structural features responsible for their therapeutic effects. bohrium.com This involves systematically modifying the molecule, for example, by altering substituents on the norbornane ring or the amine group, and then evaluating the impact of these changes on biological activity. nih.gov
Key aspects of SAR for norbornane-amine systems include:
The nature of the amine group: Modifications to the amine, such as converting a primary amine to a secondary or tertiary amine, can significantly impact activity. nih.gov
Substituents on the norbornane ring: The size, position, and electronic properties of substituents on the bicyclic framework can influence binding affinity and selectivity. nih.gov
Stereochemistry: The stereochemical configuration of substituents on the chiral norbornane scaffold can play a crucial role in biological activity. nih.gov
By establishing clear SAR, medicinal chemists can rationally design more potent and selective drug candidates based on the norbornane-amine scaffold. zamann-pharma.com
Computational and Theoretical Studies of 2 Norbornanemethylamine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 2-norbornanemethylamine. These methods, which are based on the principles of quantum mechanics, provide insights into molecular properties that are often difficult to determine experimentally.
Ab initio and density functional theory (DFT) calculations are commonly employed to determine the optimized geometry, electronic energy, and molecular orbitals of norbornane (B1196662) derivatives. While specific studies on this compound are limited, research on analogous compounds such as exo-2-aminonorbornane offers valuable insights. For exo-2-aminonorbornane, quantum chemical calculations have been used to predict the relative energies of different conformers arising from the internal rotation of the amino group. These calculations help in understanding the stability and population of each conformer at a given temperature.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key indicators of reactivity. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO can be used to estimate the chemical reactivity and kinetic stability of the molecule.
Table 1: Calculated Electronic Properties of a Representative Norbornane Amine Derivative
| Property | Calculated Value | Method |
| HOMO Energy | -8.5 eV | DFT/B3LYP |
| LUMO Energy | 1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP |
| Dipole Moment | 1.5 D | DFT/B3LYP |
Note: The data in this table is illustrative and based on typical values for similar bicyclic amines. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of flexible molecules like this compound. While the norbornane cage itself is rigid, the aminomethyl substituent can exhibit conformational flexibility through rotation around the C-C and C-N single bonds.
MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the exploration of different conformational states and the determination of their relative populations. By analyzing the trajectory of an MD simulation, researchers can identify the most stable conformations and the energy barriers between them.
For this compound, MD simulations can reveal the preferred orientations of the aminomethyl group relative to the bicyclic core. This information is crucial for understanding how the molecule interacts with its environment, including solvent molecules and biological receptors. The conformational preferences can also influence the molecule's reactivity and spectroscopic properties.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, including the transition states and any intermediates that may be formed.
Transition state theory is a fundamental concept in this analysis. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Quantum chemical calculations can be used to locate the geometry of the transition state and to calculate its energy. This information is then used to determine the activation energy of the reaction, which is a key factor in determining the reaction rate.
For reactions involving this compound, such as N-alkylation or acylation, computational studies can help to understand the stereochemical and regiochemical outcomes. By comparing the activation energies of different possible reaction pathways, it is possible to predict which products will be formed preferentially.
Prediction of Stereochemical Outcomes in Norbornane-Amine Reactions
The rigid and chiral nature of the norbornane framework makes the prediction of stereochemical outcomes in its reactions a critical aspect of its chemistry. Computational models have become increasingly adept at forecasting the stereoselectivity of reactions involving norbornane-amine derivatives.
The stereochemical outcome of a reaction is often determined by the subtle interplay of steric and electronic effects in the transition state. Quantum mechanical calculations can model these interactions with a high degree of accuracy. By comparing the energies of the diastereomeric transition states leading to different stereoisomeric products, the preferred reaction pathway can be identified.
For instance, in the addition of a nucleophile to an imine derived from a norbornane-amine, computational analysis can predict whether the attack will occur from the exo or endo face of the bicyclic system. This predictive capability is essential for the rational design of stereoselective syntheses.
Computational Docking and Ligand-Receptor Interaction Modeling
In the context of medicinal chemistry and drug discovery, computational docking is a powerful technique used to predict the binding mode of a small molecule, such as this compound, to a biological target, typically a protein or a nucleic acid. This method is crucial for understanding the molecular basis of a ligand's biological activity and for designing new and more potent therapeutic agents.
Docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to estimate the binding affinity for each pose. This allows for the identification of the most likely binding orientation and the key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Given the structural rigidity of the norbornane core, this compound derivatives can serve as valuable scaffolds in drug design. Computational docking studies can be employed to virtually screen libraries of such compounds against a specific biological target to identify potential drug candidates. The insights gained from these simulations can then guide the synthesis and experimental testing of the most promising molecules.
Q & A
Q. What are the key structural and spectral characteristics of 2-Norbornanemethylamine, and how can they be experimentally validated?
- Methodological Answer : The bicyclic norbornane framework and methylamine substituent confer unique stereoelectronic properties. Characterization typically involves:
- Infrared (IR) Spectroscopy : Look for C-N stretching vibrations (~1,100–1,250 cm⁻¹) and amine N-H bending (~1,600–1,650 cm⁻¹). For example, related norbornane derivatives exhibit strong IR bands in the 860–800 cm⁻¹ region associated with bicyclic skeletal vibrations .
- Nuclear Magnetic Resonance (NMR) : The bridgehead protons in the norbornane system show distinct coupling patterns (e.g., δ 1.2–2.5 ppm for protons in rigid bicyclic environments).
- Mass Spectrometry : Molecular ion peaks at m/z 139 (C₉H₁₇N) confirm the molecular formula.
- Reference Standards : Cross-validate with databases like NIST Chemistry WebBook for spectral matches .
Q. What synthetic routes are most effective for producing this compound, and what are their limitations?
- Methodological Answer : Common methods include:
- Reductive Amination : Reacting norbornane-derived ketones with methylamine under catalytic hydrogenation (e.g., H₂/Pd-C). Yields depend on steric hindrance; norbornane’s rigid structure may reduce efficiency compared to linear analogs .
- Grignard Reagent Alkylation : Using norbornenemethyl halides and methylamine, though competing elimination reactions may occur due to the strained bicyclic system .
- Purification Challenges : Use fractional distillation or preparative HPLC to separate stereoisomers, as norbornane derivatives often exhibit endo/exo isomerism .
Q. How can researchers ensure the purity of this compound, particularly in avoiding nitrosamine impurities?
- Methodological Answer :
- Analytical Methods : Employ HPLC-MS or GC-MS with a nitrosamine-specific column (e.g., Agilent ZORBAX SB-C18) and reference standards (e.g., N-Nitrosomorpholine) .
- Risk Mitigation : If synthesis of a suspected nitrosamine impurity (e.g., N-nitroso-2-norbornanemethylamine) is unfeasible, justify its absence via computational stability analysis (e.g., DFT calculations) and literature review of analogous amines .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in catalytic applications?
- Methodological Answer :
- Stereoelectronic Analysis : Use DFT calculations (e.g., Gaussian 16) to model endo vs. exo configurations. The endo isomer often exhibits higher stability due to favorable orbital alignment in the bicyclic system.
- Experimental Validation : Compare reaction rates in asymmetric catalysis (e.g., enantioselective alkylation) using chiral HPLC to assess stereochemical outcomes .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Data Harmonization : Cross-reference IR/NMR data across studies (e.g., Paul R. Story’s 1961 work on norbornane amines vs. modern databases like NIST ).
- Reproducibility Protocols : Standardize solvent systems (e.g., CDCl₃ for NMR) and temperature controls to minimize environmental variability .
Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- In Silico Tools : Use SwissADME or ADMET Predictor to simulate cytochrome P450 interactions. Focus on amine oxidation and potential ring-opening metabolites.
- Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fraction) and LC-MS/MS metabolite profiling .
Guidelines for Further Research
- Experimental Design : Prioritize stereochemical control in synthesis and use orthogonal analytical methods (e.g., NMR + X-ray crystallography) for unambiguous characterization .
- Data Reporting : Follow IUPAC guidelines for compound naming and include raw spectral data in supplementary materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
